3-Pyridylzinc bromide

Übersicht

Beschreibung

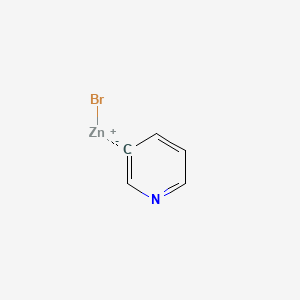

3-Pyridylzinc bromide is an organozinc compound that features a pyridine ring bonded to a zinc atom, which is further bonded to a bromine atom. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility. The presence of the pyridine ring makes this compound particularly useful in various chemical reactions, including cross-coupling reactions.

Wirkmechanismus

Target of Action

3-Pyridylzinc bromide is primarily used as a reagent in organic synthesis . Its primary targets are various electrophiles with which it can undergo coupling reactions .

Mode of Action

This compound interacts with its targets (electrophiles) through a process known as a coupling reaction . This reaction is facilitated by the use of highly active metals such as zinc . The resulting organozinc reagents show excellent reactivity, leading to the formation of cross-coupling products .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the coupling reaction pathway. This pathway involves the direct insertion of active zinc into the corresponding bromopyridines . The subsequent coupling reactions with a variety of different electrophiles afford the corresponding coupling products .

Result of Action

The primary result of the action of this compound is the formation of cross-coupling products . These products are formed when this compound reacts with various electrophiles . The yield of these products can range from moderate to good .

Biochemische Analyse

Biochemical Properties

It is known that 3-Pyridylzinc bromide can participate in coupling reactions with a variety of electrophiles . This suggests that it may interact with enzymes, proteins, and other biomolecules that can act as electrophiles. The nature of these interactions would depend on the specific electrophile involved.

Molecular Mechanism

It is known that this compound can participate in coupling reactions with a variety of electrophiles . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 3-bromopyridine. This process typically involves the use of Rieke zinc, a highly reactive form of zinc, which facilitates the formation of the organozinc compound. The reaction is usually carried out in tetrahydrofuran (THF) as the solvent, under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. These reactions are facilitated by the presence of a palladium catalyst .

Common Reagents and Conditions

Electrophiles: Common electrophiles used in reactions with this compound include aryl halides and acid chlorides.

Catalysts: Palladium-based catalysts, such as Pd(PPh3)4, are frequently used to facilitate these reactions.

Major Products

The major products formed from reactions involving this compound are typically substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Wissenschaftliche Forschungsanwendungen

3-Pyridylzinc bromide is an organozinc reagent with applications in various chemical syntheses, particularly in coupling reactions . It is often supplied as a 0.5M solution in tetrahydrofuran (THF) and packaged under argon to prevent reaction with air and moisture .

Applications in Organic Synthesis

This compound is employed in copper-catalyzed synthesis of ketone compounds . It can also be used in Pd(0)-catalyzed coupling reactions with iodoanilines under mild conditions .

Coupling Reactions

- General Use : this compound is useful in coupling reactions .

- With Iodophenol : The coupling reaction with iodophenol proceeds fairly well at room temperature, and increasing the reaction temperature enhances the reaction .

- With Bromoaniline : Reacting this compound with 4-bromophenol yields product 15a in moderate yield. Unsymmetrical amino-bipyridines can be produced from the coupling reactions of this compound with 2-amino-6-bromopyridine .

Other Applications

- This compound, along with isoquinolinylzinc bromide, can be used in coupling reactions with 4-iodoaniline and 4-iodophenol to afford the corresponding products 16a and 16b .

Handling and Storage

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Pyridylzinc bromide: Similar to 3-Pyridylzinc bromide but with the zinc atom bonded to the 2-position of the pyridine ring.

3-Thienylzinc bromide: Contains a thiophene ring instead of a pyridine ring.

3-Methyl-2-pyridylzinc bromide: Features a methyl group on the pyridine ring

Uniqueness

This compound is unique due to its specific reactivity and the position of the zinc atom on the pyridine ring. This positioning allows for selective reactions that are not as easily achievable with other organozinc compounds. Its ability to form stable intermediates and undergo efficient cross-coupling reactions makes it a valuable reagent in organic synthesis .

Biologische Aktivität

3-Pyridylzinc bromide is an organozinc compound that has garnered attention in organic synthesis, particularly in cross-coupling reactions. While its biological activity is not as extensively documented as some other compounds, there are promising indications of its potential applications in medicinal chemistry and pharmacology.

This compound can be synthesized using Rieke zinc with 3-bromopyridine in the presence of a catalytic amount of lithium chloride. This method allows for the formation of the organozinc reagent, which can then participate in various coupling reactions with electrophiles to yield diverse products in moderate to good yields . The general formula for this compound is .

Table 1: Summary of Coupling Reactions Involving this compound

| Electrophile | Reaction Conditions | Yield (%) |

|---|---|---|

| Aryl Chlorides | Room Temperature | 70-85% |

| Aryl Bromides | Room Temperature | 60-80% |

| Ketones | Elevated Temperature | 65-75% |

The above table summarizes various coupling reactions where this compound was employed as a nucleophile. These reactions demonstrate the compound's versatility and efficacy in forming carbon-carbon bonds.

Case Study: Anticancer Activity

A study explored the anticancer properties of pyridine derivatives, revealing that certain structural modifications could enhance their cytotoxicity against human cancer cell lines. Although direct studies on this compound are lacking, its structural similarities to these active compounds suggest potential for further investigation into its anticancer effects .

Potential Applications in Medicinal Chemistry

Given its reactivity and structural characteristics, this compound could serve as a valuable intermediate in the synthesis of biologically active compounds. Its ability to participate in cross-coupling reactions makes it a candidate for developing new pharmaceuticals.

- Drug Development : The synthesis of novel pyridine-based drugs could leverage the reactivity of this compound to create compounds with enhanced therapeutic profiles.

- Functionalization : The compound's application in functionalizing existing drugs may lead to improved efficacy or reduced side effects.

Eigenschaften

IUPAC Name |

bromozinc(1+);3H-pyridin-3-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJAZMOHUOVYTL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CN=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.